3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol
Description
3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol is a chiral amino alcohol featuring a benzyl substituent with 3,4-dimethoxy groups. This structure combines a primary amine and a hydroxyl group on adjacent carbon atoms, enabling hydrogen bonding and chelation properties. The dimethoxybenzyl moiety introduces electron-donating effects, which may influence reactivity in catalytic or synthetic applications.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO3/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14/h3-4,6,10,14H,5,7-8,13H2,1-2H3 |
InChI Key |
GHHKOAGLQMUSAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and nitromethane.
Formation of Nitroalkene: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent like sodium borohydride or catalytic hydrogenation to yield the corresponding amine.
Hydroxylation: The final step involves the hydroxylation of the amine to introduce the hydroxyl group, forming 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group or the benzyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used to introduce new groups via substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanone, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the benzyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzyl Group
- 3-Amino-2-(2,5-difluorobenzyl)-1-propanol (C₁₀H₁₃F₂NO, 201.22 g/mol): Replacing dimethoxy groups with 2,5-difluoro substituents reduces electron density on the benzyl ring due to fluorine’s electronegativity. Fluorine’s inductive effects may also enhance metabolic stability in biological contexts . Key Difference: Fluoro substituents vs. methoxy groups impact electronic properties and lipophilicity.
- D(+)-2-Amino-3-phenyl-1-propanol (C₉H₁₃NO, 151.20 g/mol): Lacks the benzyl linkage and dimethoxy groups, instead featuring a phenyl group directly attached to the propanol backbone.
Amino and Hydroxyl Group Positioning
- (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol (C₂₃H₂₅NO, 331.45 g/mol): The dibenzylamino group introduces steric hindrance, limiting accessibility for reactions at the nitrogen center. In contrast, the primary amine in 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol may facilitate nucleophilic or coordination chemistry . Key Difference: Tertiary vs.
- DL-1-Amino-2-propanol (C₃H₉NO, 75.10 g/mol): A simpler analog lacking substituents on the propanol chain. The absence of aromatic groups reduces molecular complexity but highlights the importance of the benzyl moiety in modulating solubility and binding interactions .
Functional Group Modifications
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Contains an N,O-bidentate directing group, analogous to the amino-alcohol motif in the target compound.
Data Table: Structural and Functional Comparison
*Estimated based on structural analogs.
Biological Activity
3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol can be summarized as follows:
- Molecular Formula : C12H17N1O3
- Molecular Weight : 223.27 g/mol
- IUPAC Name : 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol
This compound features an amino group, a propanol backbone, and a benzyl moiety with methoxy substituents, which are critical for its biological activity.
Antiproliferative Effects
Research has indicated that compounds similar to 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives containing similar structural motifs can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle progression.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| Similar Derivative A | K562 (Leukemia) | 8 | Caspase activation |
| Similar Derivative B | MV4-11 (Leukemia) | 12 | Inhibition of cell cycle progression |
The above table illustrates the potency of various compounds related to 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol against different cancer cell lines. The mechanisms often involve the activation of apoptotic pathways and disruption of the cell cycle.
The biological activity of 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol is largely attributed to its ability to interact with specific cellular targets. Key mechanisms identified in studies include:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death. For example, treatment with this compound resulted in significant cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
- Cell Cycle Arrest : Flow cytometry analysis has demonstrated that treatment with the compound can lead to G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of 3-Amino-2-(3,4-dimethoxy-benzyl)-1-propanol on MCF-7 breast cancer cells. The results indicated that treatment with this compound at concentrations ranging from 5 to 20 µM led to a dose-dependent decrease in cell viability after 48 hours. Immunoblotting revealed increased levels of cleaved caspase-9 and PARP, confirming the induction of apoptosis.
Study 2: Mechanistic Insights into Leukemia Treatment
Another study focused on K562 leukemia cells treated with varying concentrations of the compound. The findings showed that at an IC50 value of approximately 8 µM, there was a significant reduction in cell proliferation and an increase in apoptotic markers. The study concluded that the compound's ability to modulate signaling pathways associated with cell survival contributed to its efficacy as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
